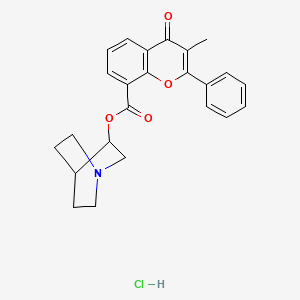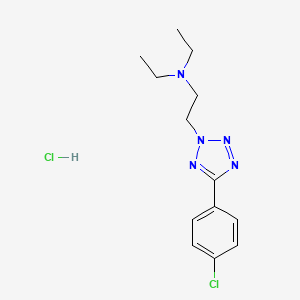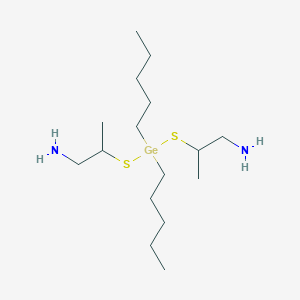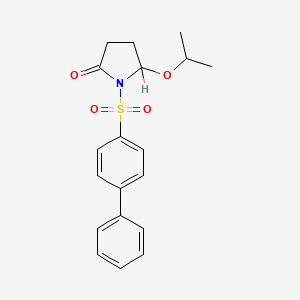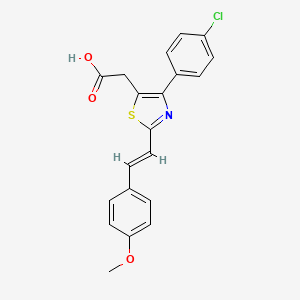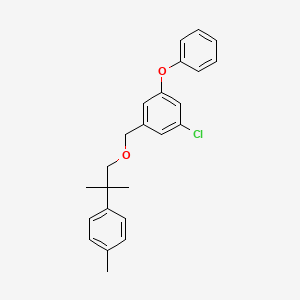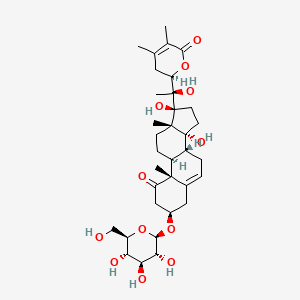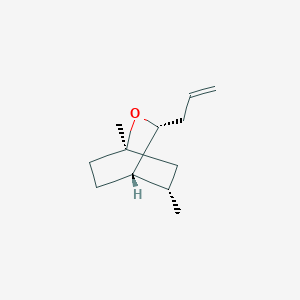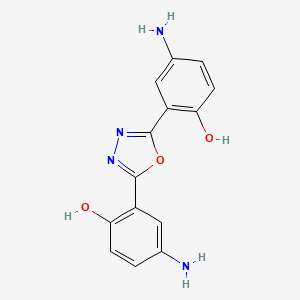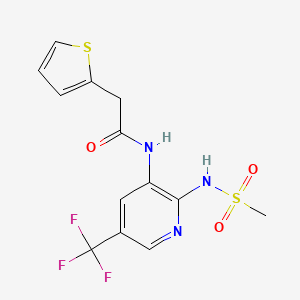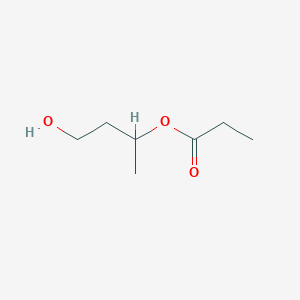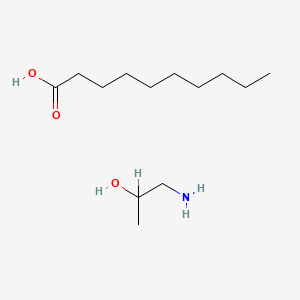
Capric acid, isopropanolamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Capric acid, isopropanolamine salt is a compound formed by the reaction of capric acid (also known as decanoic acid) with isopropanolamine. Capric acid is a saturated fatty acid with a ten-carbon chain, commonly found in coconut oil and palm kernel oil. Isopropanolamine is an organic compound that serves as a base and is often used in the production of surfactants and emulsifiers. The resulting salt combines the properties of both components, making it useful in various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of capric acid, isopropanolamine salt typically involves the neutralization reaction between capric acid and isopropanolamine. The reaction is carried out by mixing equimolar amounts of capric acid and isopropanolamine in a suitable solvent, such as ethanol or water, under controlled temperature conditions. The reaction proceeds as follows:
C10H20O2+C3H9NO→C10H19O2C3H9NO
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using large reactors and continuous mixing. The reaction mixture is typically heated to around 60-70°C to ensure complete reaction. After the reaction is complete, the solvent is removed by distillation, and the resulting salt is purified by recrystallization or filtration.
化学反应分析
Types of Reactions: Capric acid, isopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The carboxylate group in the salt can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
Capric acid, isopropanolamine salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of lipid metabolism and as a model compound for fatty acid research.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of detergents, cosmetics, and personal care products due to its surfactant properties.
作用机制
The mechanism of action of capric acid, isopropanolamine salt involves its interaction with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to increased membrane permeability. This property is particularly useful in antimicrobial applications, where the salt can penetrate and disrupt microbial cell membranes, leading to cell lysis. Additionally, the amine group can interact with proteins, altering their structure and function.
相似化合物的比较
Capric acid: A saturated fatty acid with similar lipid-disrupting properties.
Isopropanolamine: An organic base used in the production of surfactants and emulsifiers.
Lauric acid, isopropanolamine salt: A similar compound with a twelve-carbon chain, offering different solubility and reactivity properties.
Uniqueness: Capric acid, isopropanolamine salt is unique due to its balanced properties derived from both capric acid and isopropanolamine. It offers a combination of lipid-disrupting and protein-interacting capabilities, making it versatile for various applications in research and industry.
属性
CAS 编号 |
64012-04-0 |
|---|---|
分子式 |
C13H29NO3 |
分子量 |
247.37 g/mol |
IUPAC 名称 |
1-aminopropan-2-ol;decanoic acid |
InChI |
InChI=1S/C10H20O2.C3H9NO/c1-2-3-4-5-6-7-8-9-10(11)12;1-3(5)2-4/h2-9H2,1H3,(H,11,12);3,5H,2,4H2,1H3 |
InChI 键 |
XXOPKUIPDUCOSI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(=O)O.CC(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


